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Compound of Interest

Compound Name: 4-Hydroxy-7-methyl-1-indanone

CAS No.: 22242-84-8

Cat. No.: B3253230 Get Quote

Introduction: The Significance of 4-Hydroxy-7-
methyl-1-indanone
4-Hydroxy-7-methyl-1-indanone is a substituted indanone that holds interest in both natural

product chemistry and synthetic medicinal chemistry. It has been identified as a natural product

isolated from the cyanobacterium Nostoc commune, which exhibits antibacterial activity.[1][2]

The indanone scaffold itself is a privileged structure in drug discovery, with derivatives showing

a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer

properties.[3]

Given its biological relevance and potential as a key intermediate for more complex molecules,

rigorous analytical characterization is imperative.[4] This process ensures structural integrity,

confirms identity, and quantifies purity, which are critical checkpoints for any subsequent use,

be it in mechanistic studies, as a precursor in a multi-step synthesis, or in biological assays.

This guide provides a multi-technique approach to the comprehensive characterization of 4-
Hydroxy-7-methyl-1-indanone, detailing the underlying principles and providing robust

protocols for immediate application.
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A foundational step in characterization is to collate the known properties of the molecule. This

data serves as a reference against which experimental results will be compared.

Property Value Source(s)

Molecular Formula C₁₀H₁₀O₂ [2][5]

Molecular Weight 162.18 g/mol [2][5]

CAS Number 22242-84-8 [2]

IUPAC Name
4-hydroxy-7-methyl-2,3-

dihydroinden-1-one
[2]

Physical Form
Solid, yellow oil or crystalline

solid
[1]

Melting Point 109-112 °C [5]

Molecular Structure:

Caption: Molecular structure of 4-Hydroxy-7-methyl-1-indanone.

Integrated Analytical Workflow
A robust characterization strategy employs multiple orthogonal techniques. Each method

provides a unique piece of structural information, and together, they build an unambiguous

profile of the compound.
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Caption: Integrated workflow for the characterization of 4-Hydroxy-7-methyl-1-indanone.

Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-

hydrogen framework of an organic molecule. ¹H NMR provides information on the number,

environment, and connectivity of protons, while ¹³C NMR reveals the number and types of

carbon atoms.

Expected Data: The chemical shifts are highly sensitive to the electronic environment of each

nucleus, providing a detailed map of the molecular structure.
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¹H NMR
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Proton ~10.0 - 11.0 Singlet (broad) 1H Ar-OH

H-5 ~7.0 - 7.2 Doublet 1H Ar-H

H-6 ~6.8 - 7.0 Doublet 1H Ar-H

H-3 ~2.9 - 3.1 Triplet 2H -CO-CH₂-

H-2 ~2.6 - 2.8 Triplet 2H -CH₂-CH₂-CO

CH₃ ~2.3 - 2.5 Singlet 3H Ar-CH₃

¹³C NMR Chemical Shift (δ, ppm) Assignment

Carbon ~205 C=O (C1)

Aromatic ~155 C-OH (C4)

Aromatic ~140 C-CH₃ (C7)

Aromatic ~135 C7a

Aromatic ~130 C3a

Aromatic ~125 C6

Aromatic ~115 C5

Aliphatic ~36 -CO-CH₂- (C2)

Aliphatic ~25 -CH₂-CH₂- (C3)

Aliphatic ~20 Ar-CH₃

Note: Predicted values based on similar structures and data from literature.[1] Actual

experimental values may vary slightly depending on the solvent and instrument.

Protocol 4.1.1: NMR Sample Preparation and Acquisition

Sample Preparation:
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Accurately weigh 5-10 mg of 4-Hydroxy-7-methyl-1-indanone.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons

like phenols, as it allows for the observation of the -OH proton exchange.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup (Typical 400 MHz Spectrometer):

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature

(~298 K).

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard proton spectrum using a 90° pulse.

Set the spectral width to cover a range of -2 to 12 ppm.

Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover a range of 0 to 220 ppm.

Use a relaxation delay of 2-5 seconds.

Acquire several hundred to a few thousand scans, as the ¹³C nucleus has a low natural

abundance.

Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decays (FIDs).

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Integrate the ¹H NMR signals and assign the peaks based on their chemical shift,

multiplicity, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample,

which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the

functional groups present in a molecule.

Expected Data:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3200 (broad) O-H Stretch Phenolic -OH

3050 - 3000 C-H Stretch Aromatic C-H

2950 - 2850 C-H Stretch Aliphatic C-H

~1680 C=O Stretch Conjugated Ketone

1600 - 1450 C=C Stretch Aromatic Ring

Note: Based on data for indanone derivatives.[1]

Protocol 4.2.1: FTIR Data Acquisition (ATR Method)

Background Collection:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean (typically cleaned with

isopropanol and dried).
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Collect a background spectrum (32 scans at a resolution of 4 cm⁻¹ is standard). This

accounts for atmospheric H₂O and CO₂.

Sample Analysis:

Place a small amount of the solid 4-Hydroxy-7-methyl-1-indanone sample directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum using the same parameters as the background scan.

Data Processing:

The software will automatically ratio the sample spectrum against the background to

generate the final absorbance spectrum.

Use the peak-picking tool to identify the wavenumbers of major absorption bands and

correlate them with known functional group frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the detection

capabilities of mass spectrometry. GC separates volatile compounds based on their boiling

points and polarity, while MS fragments the eluted compounds and sorts the fragments by their

mass-to-charge ratio (m/z), providing a molecular fingerprint and the molecular weight.

Expected Data:

Retention Time (tᵣ): A characteristic time for the compound to elute from the GC column

under specific conditions.

Mass Spectrum:

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound

(m/z = 162).
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Fragmentation Pattern: Characteristic fragment ions that help confirm the structure.

Common fragments might include loss of CO (M-28) or other characteristic cleavages of

the indanone ring.

Protocol 4.3.1: GC-MS Analysis
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Gas Chromatography Separation

Mass Spectrometry Detection
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Caption: Workflow for GC-MS analysis of 4-Hydroxy-7-methyl-1-indanone.
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Sample Preparation:

Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity volatile solvent such

as ethyl acetate or dichloromethane.[6]

Instrumental Parameters:

GC System:

Injector: Split/Splitless, set to 250 °C.

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

(e.g., DB-5ms or equivalent).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min

to a final temperature of 280 °C, and hold for 5 minutes.[6]

MS System:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 450.

Analysis and Data Interpretation:

Inject 1 µL of the sample solution.

Analyze the resulting Total Ion Chromatogram (TIC) to determine the retention time and

assess purity (ideally a single peak).

Extract the mass spectrum for the peak of interest.

Identify the molecular ion peak (M⁺) at m/z 162 and analyze the fragmentation pattern to

confirm the structure.
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UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of UV or visible light, which

corresponds to the promotion of electrons from the ground state to higher energy orbitals. It is

useful for analyzing compounds with chromophores, such as aromatic rings and conjugated

systems.

Expected Data: The indanone system contains a conjugated aromatic ketone, which is

expected to show characteristic π → π* and n → π* transitions. The exact λ_max (wavelength

of maximum absorbance) will be dependent on the solvent.

Protocol 4.4.1: UV-Vis Spectrum Acquisition

Sample Preparation:

Prepare a stock solution of 4-Hydroxy-7-methyl-1-indanone in a UV-grade solvent (e.g.,

methanol or ethanol) at a concentration of ~1 mg/mL.

Prepare a dilute working solution (e.g., 0.01 mg/mL) from the stock solution to ensure the

absorbance is within the linear range of the instrument (typically < 1.5 AU).

Instrument Setup:

Use a dual-beam UV-Vis spectrophotometer.

Fill two matched quartz cuvettes with the solvent (e.g., methanol). Place one in the

reference beam path and one in the sample beam path.

Run a baseline correction (autozero) across the desired wavelength range (e.g., 200-400

nm).

Sample Measurement:

Replace the solvent in the sample cuvette with the dilute sample solution.

Scan the sample across the same wavelength range.

Data Analysis:
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Identify the wavelength(s) of maximum absorbance (λ_max). This information is valuable

for setting the detection wavelength in HPLC analysis.

Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for assessing the purity of non-volatile or thermally labile

compounds. A liquid mobile phase pumps the sample through a column packed with a solid

stationary phase. Separation occurs based on the differential partitioning of the analyte

between the two phases.

Protocol 5.1.1: Reverse-Phase HPLC Method for Purity Assessment
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HPLC Separation & Detection

Start: Prepare Sample & Mobile Phase

Dissolve ~1 mg/mL in Mobile Phase Prepare Mobile Phase
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Data Processing
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Caption: Workflow for HPLC purity analysis.

Reagents and Equipment:
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HPLC System: With a UV detector, pump, autosampler, and column oven.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (TFA).

Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% formic acid or TFA.

Sample Diluent: 50:50 mixture of Mobile Phase A and B.

Chromatographic Conditions:

Method: Isocratic or Gradient. For method development, start with a gradient (e.g., 30% B

to 95% B over 15 minutes) to find the optimal elution conditions. For routine analysis, an

isocratic method is often preferred for robustness.

Example Isocratic Method: 60% Acetonitrile / 40% Water (both with 0.1% Formic Acid).

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: Use the λ_max determined from UV-Vis spectroscopy.

Injection Volume: 10 µL.

Analysis:

Prepare a sample solution at approximately 1 mg/mL in the sample diluent.

Inject the sample and record the chromatogram for a sufficient time to ensure all impurities

have eluted.

Purity is calculated based on the area percent of the main peak relative to the total area of

all peaks in the chromatogram.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
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Conclusion
The analytical characterization of 4-Hydroxy-7-methyl-1-indanone requires a synergistic

application of spectroscopic and chromatographic techniques. NMR provides definitive

structural elucidation of the C-H framework, FTIR confirms the presence of key functional

groups, and GC-MS verifies the molecular weight and fragmentation pattern. Finally, HPLC with

UV detection offers a precise and reliable method for quantifying the purity of the material. By

following the protocols outlined in this guide, researchers can confidently verify the identity,

structure, and purity of their compound, ensuring the validity and reproducibility of their

scientific findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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